molecular formula C9H11NO2 B8517700 (3-Allyloxy-pyridin-2-yl)-methanol

(3-Allyloxy-pyridin-2-yl)-methanol

Cat. No.: B8517700
M. Wt: 165.19 g/mol
InChI Key: RFZNBIJSMKMUDX-UHFFFAOYSA-N
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Description

(3-Allyloxy-pyridin-2-yl)-methanol is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(3-prop-2-enoxypyridin-2-yl)methanol

InChI

InChI=1S/C9H11NO2/c1-2-6-12-9-4-3-5-10-8(9)7-11/h2-5,11H,1,6-7H2

InChI Key

RFZNBIJSMKMUDX-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(N=CC=C1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Hydroxy-2-(hydroxymethyl)pyridine hydrochloride (50 g, 339.6 mmol) and methanol (250 mL) are combined under nitrogen and cooled to 22° C. To the vigorously stirred mixture is added 4.5 M sodium methoxide in MeOH (170.8 mL, 747.2 mmol). The mixture is stirred at room temperature for 2 h and then the solvent is evaporated. The resulting material is dissolved in DMSO (250 mL), allyl bromide (41 g, 339.6 mmoles) is added, and the mixture stirred for 18 h at room temperature. The reaction mixture is added to water (800 mL) and extracted with methylene chloride (3×80 mL). The organic portions are combined and dried over sodium sulfate, filtered, and the solvent evaporated to afford the title compound (34.4 g, 62%). LC-ES/MS m/z 166.1 [M+H]+.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
170.8 mL
Type
reactant
Reaction Step Three
Quantity
41 g
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Five
Yield
62%

Synthesis routes and methods II

Procedure details

To a sodium methoxide, methanol mixture made from 1.43 g (62 mmole) sodium metal and 100 ml methanol was added 5.9 g (31 mmole) 3-hydroxy-2-hydroxymethylpyridine and the methanol removed in vacuo. The resulting residue was dissolved in 80 ml dimethylsulfoxide (DMSO) and 3.0 ml (34.7 mmole) allyl bromide in 20 ml DMSO was added over 20 minutes at room temperature. The mixture was stirred for two hours, the DMSO distilled in vacuo and the residue partitioned betwen chloroform/water. The aqueous phase was adjusted to pH 7.5 and extracted three times with chloroform. The combined organic layers were washed with water, brine, dried (Na2SO4) and concentrated to give 3.48 g (68%) of the desired ether.
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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